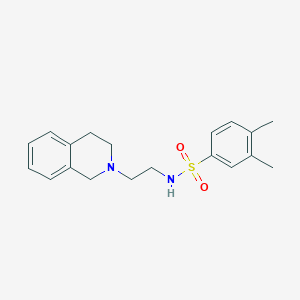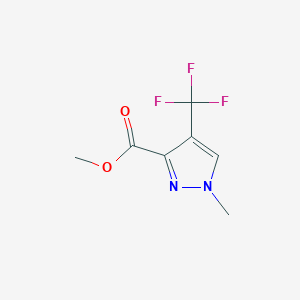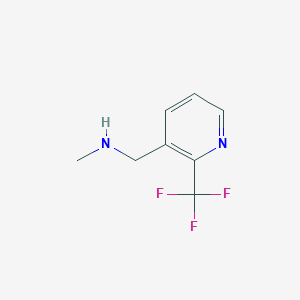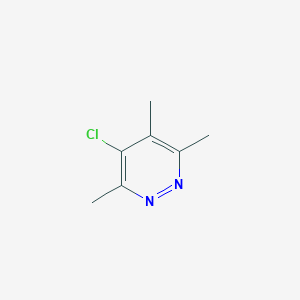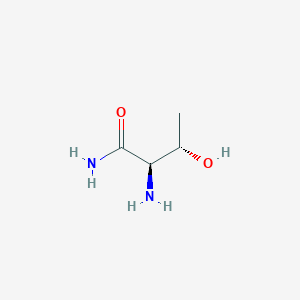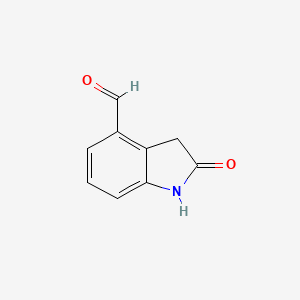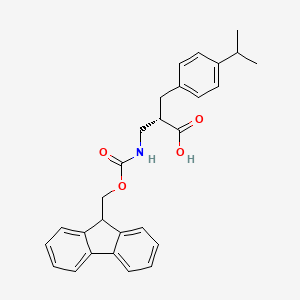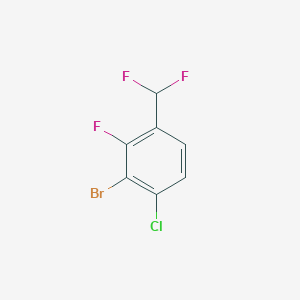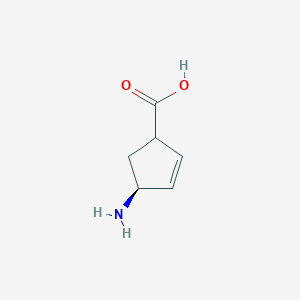
(4S)-4-Aminocyclopent-2-ene-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4S)-4-Aminocyclopent-2-ene-1-carboxylic acid is a chiral amino acid derivative with a unique structure that includes a cyclopentene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-4-Aminocyclopent-2-ene-1-carboxylic acid typically involves the cyclization of suitable precursors followed by functional group transformations. One common method includes the use of chiral catalysts to ensure the correct stereochemistry. The reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(4S)-4-Aminocyclopent-2-ene-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
科学的研究の応用
(4S)-4-Aminocyclopent-2-ene-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
作用機序
The mechanism of action of (4S)-4-Aminocyclopent-2-ene-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.
類似化合物との比較
Similar Compounds
(4R)-4-Aminocyclopent-2-ene-1-carboxylic acid: A stereoisomer with different biological activity.
Cyclopentene derivatives: Compounds with similar ring structures but different functional groups.
Amino acid derivatives: Compounds with similar amino and carboxyl groups but different ring structures.
Uniqueness
(4S)-4-Aminocyclopent-2-ene-1-carboxylic acid is unique due to its specific stereochemistry and the presence of both an amino group and a cyclopentene ring. This combination of features makes it a valuable compound for various applications in research and industry.
特性
分子式 |
C6H9NO2 |
|---|---|
分子量 |
127.14 g/mol |
IUPAC名 |
(4S)-4-aminocyclopent-2-ene-1-carboxylic acid |
InChI |
InChI=1S/C6H9NO2/c7-5-2-1-4(3-5)6(8)9/h1-2,4-5H,3,7H2,(H,8,9)/t4?,5-/m1/s1 |
InChIキー |
VTCHZFWYUPZZKL-BRJRFNKRSA-N |
異性体SMILES |
C1[C@@H](C=CC1C(=O)O)N |
正規SMILES |
C1C(C=CC1N)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


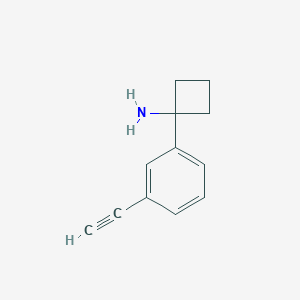
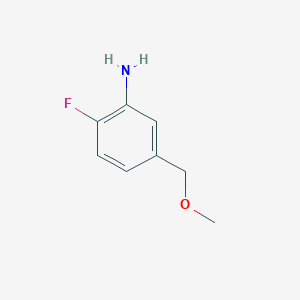

![1,1-Difluoro-5-methyl-6-azaspiro[2.5]octane hydrochloride](/img/structure/B12962525.png)
